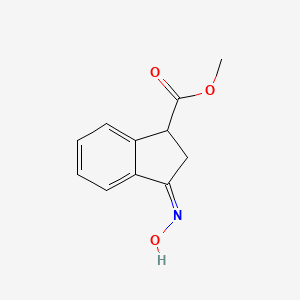

Methyl 3-hydroxyiminoindan-1-carboxylate

説明

Methyl 3-hydroxyiminoindan-1-carboxylate is a heterocyclic compound featuring an indan backbone substituted with a hydroxyimino group and a methyl ester moiety. The hydroxyimino group (C=N-OH) and ester functionality suggest reactivity patterns akin to other indan and indole derivatives, such as participation in hydrogen bonding, coordination chemistry, or bioactivity .

特性

IUPAC Name |

methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGZOHFJDXEXSS-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyiminoindan-1-carboxylate typically involves the Fischer indole synthesis method. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield various indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to its production.

化学反応の分析

Types of Reactions

Methyl 3-hydroxyiminoindan-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield halogenated compounds .

科学的研究の応用

Methyl 3-hydroxyiminoindan-1-carboxylate has various scientific research applications, including:

作用機序

The mechanism of action of methyl 3-hydroxyiminoindan-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context of use.

類似化合物との比較

Structural Comparison with Similar Compounds

Core Structural Features

- Methyl 3-hydroxyiminoindan-1-carboxylate: Indan core (fused benzene and cyclopentane rings) with a hydroxyimino group at position 3 and a methyl ester at position 1.

- Methyl 1-methyl-β-carboline-3-carboxylate (): β-carboline skeleton (indole fused to pyridine) with a methyl ester at position 3 and a methyl group at position 1. The aromatic system differs significantly, impacting electronic properties and biological interactions .

- Indole-imidazole derivatives (): Substituted indoles with imidazole rings at position 3. The presence of halogens (e.g., fluoro, chloro) enhances electrophilicity compared to the hydroxyimino group .

- Methyl 1-methyl-1H-indole-3-carboxylate (): Indole ring with a methyl ester at position 3 and a methyl group at position 1.

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Functional Features |

|---|---|---|---|

| This compound | Indan | 3-hydroxyimino, 1-methyl ester | Hydrogen bonding, potential chelation |

| Methyl 1-methyl-β-carboline-3-carboxylate | β-carboline | 3-methyl ester, 1-methyl | Aromatic stacking, fluorescence |

| 3-Substituted indole-imidazole derivatives | Indole | 3-imidazole, halogen substituents | Electrophilic reactivity, bioactivity |

| Methyl 3-hydroxyadamantane-1-carboxylate | Adamantane | 3-hydroxy, 1-methyl ester | High rigidity, thermal stability |

Physical and Chemical Properties

Spectroscopic Data

- 1H-NMR: Methyl esters typically show singlets near δ 3.8–4.0 ppm (e.g., δ 4.03 in ). Hydroxyimino protons may appear as broad signals (δ 11–12 ppm) .

- HRESIMS : Used in to confirm molecular weights of halogenated indoles, a method applicable to the target compound .

生物活性

Methyl 3-hydroxyiminoindan-1-carboxylate (MHIC) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of MHIC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 233.24 g/mol

- IUPAC Name : Methyl 3-hydroxyimino-2,3-dihydro-1H-indene-1-carboxylate

MHIC exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : MHIC has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to oxidative stress.

- Antioxidant Properties : The presence of the hydroxyimino group contributes to its antioxidant activity, scavenging free radicals and reducing oxidative damage in cells.

- Modulation of Signaling Pathways : MHIC influences various signaling pathways, including those related to inflammation and cell survival.

Pharmacological Effects

The pharmacological effects of MHIC have been investigated in various studies, highlighting its potential therapeutic applications:

1. Anticancer Activity

Research has demonstrated that MHIC exhibits cytotoxic effects against several cancer cell lines. In vitro studies indicate that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Induction of oxidative stress |

2. Neuroprotective Effects

MHIC has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In animal models, it was observed to improve cognitive function and reduce markers of neuroinflammation.

3. Anti-inflammatory Activity

Studies indicate that MHIC can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of MHIC in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group, with minimal side effects observed in treated animals.

Case Study 2: Neuroprotection in Stroke Models

In a controlled experiment involving rats subjected to ischemic stroke, administration of MHIC resulted in a marked reduction in infarct size and improved neurological scores, indicating its potential for stroke therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。